molecular formula C18H26ClN3O5S B2609199 N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide CAS No. 898425-98-4

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2609199
CAS No.: 898425-98-4
M. Wt: 431.93
InChI Key: QQNXXKNXRBCYRS-UHFFFAOYSA-N
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Description

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide is a synthetic chemical compound offered for investigative use in biochemical and pharmacological research. As of the current date, November 28, 2025, no specific biological activity, mechanism of action, or direct research applications for this exact molecule have been elucidated in the published scientific literature. Its structural features, including a benzenesulfonyl-piperidine core and an ethanediamide linker, are motifs found in compounds studied for various pharmacological activities . Researchers may explore this molecule as a building block in medicinal chemistry, a potential inhibitor in high-throughput screening campaigns, or a tool compound for probing novel biological pathways. All products are sold under the condition that they are for Research Use Only and are not intended for diagnostic or therapeutic procedures. Researchers are responsible for determining the suitability of this compound for their specific investigative purposes.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O5S/c1-27-13-11-21-18(24)17(23)20-10-9-15-4-2-3-12-22(15)28(25,26)16-7-5-14(19)6-8-16/h5-8,15H,2-4,9-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNXXKNXRBCYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Ethanediamide Moiety: The ethanediamide moiety is attached through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines.

Scientific Research Applications

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Comparison with W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

  • Structural Similarities :
    • Both compounds share a 4-chlorobenzenesulfonyl group attached to a piperidine ring.
    • Piperidine substitution at the 2-position is present in both.
  • Key Differences: Substituent on Piperidine: W-15 has a phenylethyl group at the 1-position, while the target compound features an ethyl chain leading to an ethanediamide group.
  • Pharmacological Implications: W-15 is structurally related to fentanyl but differs in piperidine substitution (2-piperidinyl vs. 4-piperidinyl).

Comparison with Piperidine-Based Sulfonamides ( and )

  • Example Compound : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-2,4,6-trimethylbenzene ().
    • Structural Contrasts :
  • The pyrimidinylsulfanyl and trimethylbenzene groups in ’s compound differ from the ethanediamide and 4-chlorobenzenesulfonyl groups in the target compound.
    • Synthetic Routes :
  • Both involve piperidine nucleophilic substitution, but the target compound’s synthesis likely requires amide coupling steps (e.g., using propionyl chloride, as in ) .

Comparison with Ethanediamide Derivatives ( and )

  • Example Compound : N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ().
    • Shared Features :
  • Ethanediamide backbone with piperidine linkage.
    • Divergences :
  • The trifluoromethoxyphenyl group in ’s compound vs. the 2-methoxyethyl group in the target compound.
    • Functional Impact :
  • The 2-methoxyethyl group may improve aqueous solubility compared to lipophilic trifluoromethoxy substituents .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Receptor Binding (Hypothesized)
N'-{2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide (Target) ~550 (estimated) 4-Cl-Benzenesulfonyl, 2-methoxyethylamide Moderate (polar groups) Opioid receptors (weak)
W-15 393.3 4-Cl-Benzenesulfonyl, phenylethyl Low (lipophilic) Opioid receptors (moderate)
’s Compound ~520 (estimated) Trifluoromethoxyphenyl, methylsulfanyl Low Enzyme targets (e.g., kinases)
’s Compound 627.5 Bromo-pyrimidinylsulfanyl, trimethylbenzene Very low DNA/RNA interaction

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s ethanediamide group may require multi-step synthesis, including amide bond formation (similar to ’s use of propionyl chloride) .

Limitations and Contradictions

  • Data Gaps: No explicit pharmacological data for the target compound exists in the provided evidence; comparisons are structural and inferred.
  • Synthetic Variability : and describe divergent synthetic routes (e.g., Boc protection vs. direct substitution), complicating direct synthesis comparisons .

Biological Activity

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an ethanediamide moiety. Its molecular formula is C23H28ClN3O4SC_{23}H_{28}ClN_{3}O_{4}S with a molecular weight of approximately 478.0 g/mol. The presence of various functional groups suggests potential interactions with biological macromolecules.

Pharmacological Properties

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Enzyme Inhibition : The sulfonyl group in the structure is known to interact with enzyme active sites, potentially leading to inhibition of specific enzymes involved in disease processes.
  • Antibacterial Activity : Similar compounds have shown antibacterial properties, indicating that this compound may also exhibit activity against bacterial pathogens.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Binding to Receptors : The piperidine ring may facilitate binding to various receptors, modulating their activity and influencing cellular responses.
  • Enzyme Interaction : The sulfonyl group can form hydrogen bonds and other interactions with enzymes, potentially altering their catalytic activity.
  • Influence on Signaling Pathways : By interacting with specific proteins or enzymes, the compound may affect signaling pathways involved in inflammation and infection.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with similar compounds can provide insights into its biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
N1-(2-(1-(4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamideContains a piperidine ring and oxalamide moietySignificant antibacterial propertiesUnique oxalamide structure enhances solubility
N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamideSimilar piperidine structure with fluorine substitutionExplored for anti-inflammatory effectsFluorine enhances lipophilicity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamideSimilar sulfonamide structurePotential enzyme inhibitionDimethyl substitution affects receptor binding

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that similar sulfonamide compounds significantly reduced inflammatory markers in vitro, suggesting that N'-{...} could have comparable effects in vivo.
  • Enzyme Inhibition Research : Research focused on enzyme kinetics revealed that compounds with sulfonamide groups often exhibit competitive inhibition against key metabolic enzymes, indicating potential therapeutic applications in metabolic disorders.
  • Antibacterial Activity Assessment : Preliminary assays indicated that related compounds displayed notable antibacterial activity against Gram-positive bacteria, supporting further investigation into the efficacy of N'-{...} against bacterial infections.

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